n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide

Description

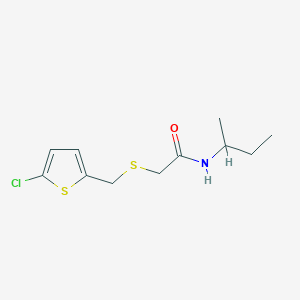

N-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide is a sulfur-containing acetamide derivative featuring a 5-chlorothiophene moiety and a sec-butyl substituent. Its structure combines a thioacetamide bridge (-S-CH2-C(O)-NH-) with a halogenated heterocyclic ring, which is common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C11H16ClNOS2 |

|---|---|

Molecular Weight |

277.8 g/mol |

IUPAC Name |

N-butan-2-yl-2-[(5-chlorothiophen-2-yl)methylsulfanyl]acetamide |

InChI |

InChI=1S/C11H16ClNOS2/c1-3-8(2)13-11(14)7-15-6-9-4-5-10(12)16-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |

InChI Key |

QAJFOTGTRGKZDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)CSCC1=CC=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide typically involves the following steps:

Formation of the thiophene derivative: The starting material, 5-chlorothiophene, is reacted with a suitable alkylating agent to introduce the sec-butyl group.

Thioether formation: The resulting thiophene derivative is then treated with a thiol compound to form the thioether linkage.

Acetamide formation: Finally, the thioether derivative is reacted with an acylating agent, such as acetic anhydride, to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for This compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring and the acetamide moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Alkyl Groups

- n-Allyl-2-chloro-N-((5-chlorothiophen-2-yl)methyl)acetamide (): Replaces sec-butyl with an allyl group, introducing unsaturation that may increase reactivity but reduce stability .

- 2-Chloro-N-Ethyl-N-{[(Thiophen-2-Ylmethyl)Carbamoyl]Methyl}Acetamide (): Ethyl substituent reduces steric hindrance, possibly enhancing binding affinity in enzyme pockets but lowering logP compared to sec-butyl .

Table 1: Alkyl Substituent Effects

| Compound | Alkyl Group | Molecular Formula | logP (Predicted) |

|---|---|---|---|

| Target Compound | Sec-butyl | C₁₂H₁₇ClNOS₂* | ~3.5 |

| n-Allyl Derivative (CAS:1171526-07-0) | Allyl | C₁₁H₁₄ClNO₂S | ~2.8 |

| Ethyl Derivative (CAS:874594-85-1) | Ethyl | C₁₁H₁₅ClN₂O₂S | ~2.2 |

Variations in Heterocyclic Moieties

- 5-Chlorothiophene vs. Other Rings: The 5-chlorothiophene group in the target compound provides electron-withdrawing effects, stabilizing the molecule and influencing π-π stacking in biological targets. Triazinoindole Derivatives (): Compounds like N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide feature fused triazinoindole rings, which may enhance DNA intercalation but reduce solubility .

Thioacetamide Bridge Modifications

- The thioacetamide (-S-CH2-C(O)-NH-) bridge is critical for hydrogen bonding and sulfur-mediated interactions.

- Oxadiazole-Containing Analogues (): Compounds like 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide replace the thio group with an oxadiazole ring, introducing additional hydrogen bond acceptors but increasing molecular rigidity .

Antiproliferative and Anticancer Potential

- Target Compound : Likely shares antiproliferative activity with analogues such as those in and , where thiophene and thio groups are linked to cytotoxicity .

Table 2: Reported Bioactivities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.